5-(4-Methoxyphenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one
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Overview
Description
5-(4-Methoxyphenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 4-methoxybenzaldehyde with a suitable pyrimidine derivative under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as sodium ethoxide or sodium methoxide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, temperature, and reaction time are critical factors in scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-(4-Hydroxyphenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-Methoxyphenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a neuroprotective and anti-inflammatory agent.
Materials Science: It can be used in the development of corrosion inhibitors for metals.
Biological Research: Its derivatives are explored for their antiviral, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors involved in inflammatory pathways. The exact molecular targets and pathways can vary depending on the specific derivative and application.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: Similar core structure with different substituents.
Triazole-Pyrimidine Hybrids: Compounds with similar pyrimidine core but different functional groups.
Uniqueness
5-(4-Methoxyphenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one is unique due to its specific methoxyphenyl substitution, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H13N3O2 |
---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-3,5,6,7-tetrahydropyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H13N3O2/c1-18-9-4-2-8(3-5-9)10-6-14-12-11(10)13(17)16-7-15-12/h2-5,7,10H,6H2,1H3,(H2,14,15,16,17) |
InChI Key |
BPVDHSBDIDMEQQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CNC3=C2C(=O)NC=N3 |
Origin of Product |
United States |
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